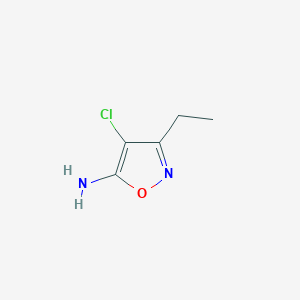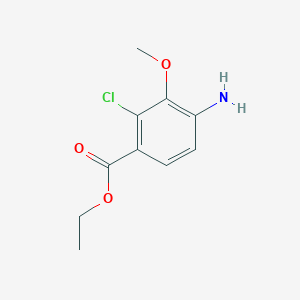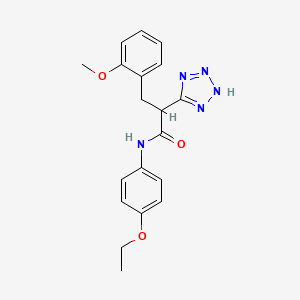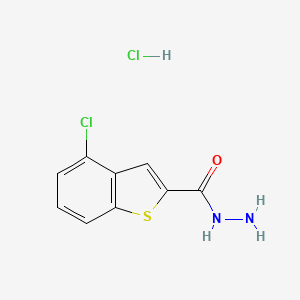![molecular formula C6H14ClNO B2981709 [(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride CAS No. 688810-06-2](/img/structure/B2981709.png)
[(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride” is a chemical compound with the CAS Number: 688810-06-2 . It has a molecular weight of 151.64 . The compound is in the form of a powder and is usually stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13NO.ClH/c7-6-2-1-5(3-6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 151.64 . It’s a powder that’s usually stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Solvent Effects in Aquatic Organisms
Research has investigated the effects of solvents like methanol on aquatic organisms, highlighting the need to minimize the use of solvents in environmental testing. Solvents can impact the reproduction of fish species and influence biomarkers of endocrine disruption. It is recommended to employ physical methods for dispersing substances in aquatic toxicity testing, whenever possible, to avoid the adverse effects of solvents (Hutchinson et al., 2006).
Fixation Techniques in Histology
Methanol has been utilized as a solvent in fixation solutions, such as Methacarn, to preserve the structural integrity of tissues for histological examination. This method is advantageous for maintaining myofibrils and collagen's helical structure, though it may alter the conformations of globular proteins and DNA (Puchtler et al., 1970).
Drug Metabolism
The metabolic fate of various drugs, including their oxidative metabolism, has been studied with an emphasis on the role of methanol and related solvents. These studies help in understanding the enzymatic pathways involved in drug metabolism and the effects of different solvents on these processes (Breyer-Pfaff, 2004).
Environmental Toxicology
Research into the toxicity of industrial solvents, including methanol, has provided insights into their low to moderate acute and subchronic oral toxicity. These studies are crucial for assessing the safety of chemical spills and their potential impacts on human health and the environment (Paustenbach et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
[(1S,3R)-3-aminocyclopentyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-6-2-1-5(3-6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSRCFAPVVTLBT-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2981629.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2981634.png)




![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2981643.png)





